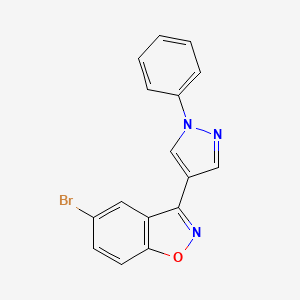
5-Bromo-3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole is a complex organic compound characterized by its bromine and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: Research has shown potential biological activity, including antimicrobial and antifungal properties. This makes it a candidate for developing new pharmaceuticals.
Medicine: The compound's biological activity suggests potential therapeutic applications. Studies are ongoing to explore its efficacy in treating various diseases.
Industry: In the chemical industry, it serves as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole exerts its effects involves interaction with specific molecular targets. The bromine atom and the pyrazole group play crucial roles in binding to these targets, leading to biological responses. The exact pathways and molecular targets are still under investigation, but research suggests involvement in cellular signaling and enzyme inhibition.
Comparison with Similar Compounds
4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine
3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole
Uniqueness: 5-Bromo-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits unique properties that make it suitable for specific applications in research and industry.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Ongoing research continues to uncover new uses and mechanisms, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
651727-99-0 |
|---|---|
Molecular Formula |
C16H10BrN3O |
Molecular Weight |
340.17 g/mol |
IUPAC Name |
5-bromo-3-(1-phenylpyrazol-4-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C16H10BrN3O/c17-12-6-7-15-14(8-12)16(19-21-15)11-9-18-20(10-11)13-4-2-1-3-5-13/h1-10H |
InChI Key |
GBZPVFAGLCPXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NOC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


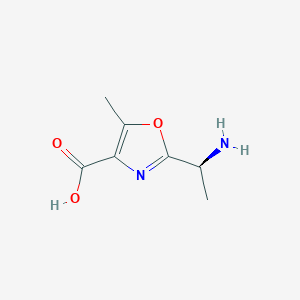

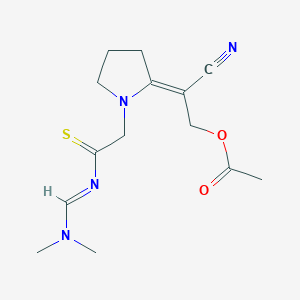

![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
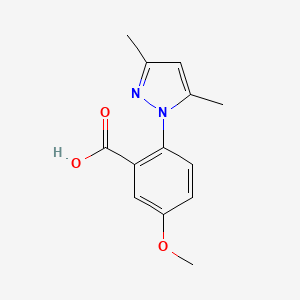
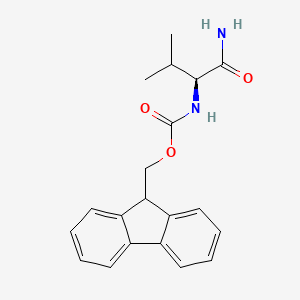
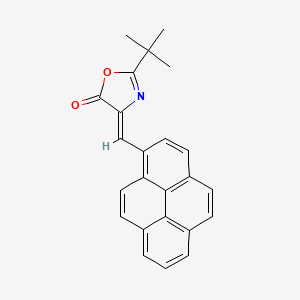
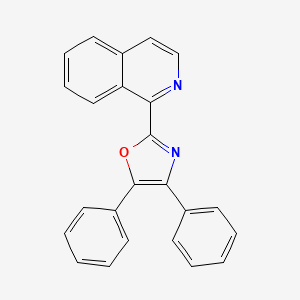
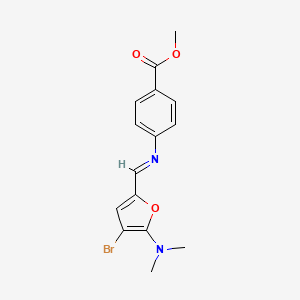

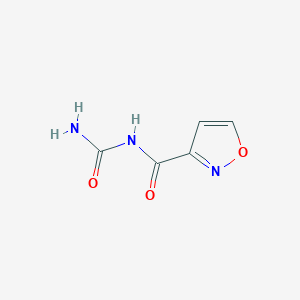
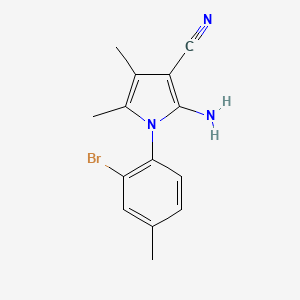
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
